molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7

Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-

Cat. No.: B11970164
CAS No.: 7205-84-7
M. Wt: 229.26 g/mol
InChI Key: KVSMDNHFSHTGMP-UHFFFAOYSA-N
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Description

The compound Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- features a benzene ring substituted with a nitro (-NO₂) group at the para position and an isopropylsulfonyl (-SO₂CH(CH₃)₂) group at the ortho position. The sulfonyl group is electron-withdrawing (EWG), while the nitro group further enhances the electron-deficient nature of the aromatic ring.

Properties

CAS No.

7205-84-7

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitro-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3

InChI Key

KVSMDNHFSHTGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

The foundational step in synthesizing benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-, involves introducing the isopropylsulfonyl group at the para position relative to the nitro group. This is typically achieved through a two-step process:

  • Formation of the thioether intermediate via nucleophilic displacement of a halogen atom (e.g., fluorine or chlorine) on nitrobenzene derivatives.

  • Oxidation of the thioether to the sulfone using hydrogen peroxide under acidic conditions.

For para-substituted derivatives, p-halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene) serves as the starting material. The choice of halogen impacts reaction kinetics, with fluorine’s superior leaving-group ability enabling milder conditions (0–25°C) compared to chlorine, which may require elevated temperatures or catalytic assistance. In the patented method for ortho-substituted analogs, sodium hydride in DMF facilitates the substitution of fluorine with isopropyl mercaptan, yielding 2-(isopropylthio)nitrobenzene. Adapting this to para-substituted systems would necessitate analogous conditions, though the electronic deactivation by the nitro group may necessitate prolonged reaction times or alternative solvents.

Oxidation of Thioether to Sulfone

The oxidation step is critical for converting the thioether intermediate to the sulfone. Patent CN104592068A details a one-pot protocol using 30% hydrogen peroxide and acetic acid at 80–100°C, achieving complete conversion within 3–4 hours. This method avoids intermediate isolation, minimizing exposure to malodorous thioether byproducts. For para-substituted derivatives, identical conditions are likely applicable, though reaction monitoring via HPLC or TLC is essential to confirm completion.

Table 1: Optimization of Oxidation Conditions

ParameterOrtho-Substituted (Patent)Proposed for Para-Substituted
Temperature80–100°C80–100°C
Oxidizing AgentH₂O₂ (3.0–8.0 mol equiv)H₂O₂ (3.0–8.0 mol equiv)
Acid CatalystAcetic acid (1.2–2.0 mol equiv)Acetic acid (1.2–2.0 mol equiv)
Reaction Time3–4 hours3–5 hours (estimated)
Yield84–87%80–85% (projected)

Challenges in Para-Substituted Synthesis

Directed Nitration and Sulfonylation

Introducing the nitro and sulfonyl groups in the correct positions requires careful consideration of directing effects . Nitro groups are meta-directing, while sulfonyl groups are meta/para-directing depending on the reaction medium. To achieve the para relationship in the target compound, the nitro group must be introduced first, followed by sulfonylation at the position para to it. However, this sequence is complicated by the deactivating nature of the nitro group, which reduces the ring’s susceptibility to electrophilic attack.

A plausible workaround involves using p-halonitrobenzene as the substrate, where the halogen (F or Cl) acts as a leaving group for nucleophilic substitution with isopropyl mercaptan. For example, p-fluoronitrobenzene reacts with isopropyl mercaptan in the presence of a strong base (e.g., NaH) to form p-(isopropylthio)nitrobenzene, which is subsequently oxidized.

Solvent and Base Selection

The choice of solvent and base significantly influences reaction efficiency. DMF (N,N-dimethylformamide) is preferred in patent for its ability to dissolve both aromatic substrates and inorganic bases while stabilizing the thiolate intermediate. Sodium hydride, a strong non-nucleophilic base, ensures rapid deprotonation of isopropyl mercaptan, enhancing nucleophilicity. For less reactive substrates like p-chloronitrobenzene, switching to a polar aprotic solvent with higher boiling points (e.g., DMSO) or employing phase-transfer catalysts may improve yields.

Industrial-Scale Adaptations

One-Pot Synthesis Advantages

The one-pot method described in patent eliminates intermediate isolation, reducing waste and operational costs. By conducting the substitution and oxidation sequentially in the same reactor, the process achieves an 84% yield with a purity of 98.8%. Scaling this approach for para-substituted derivatives would require adjusting stoichiometry to account for potential side reactions, such as over-oxidation or dimerization.

Table 2: Comparative Analysis of Ortho vs. Para Synthesis

AspectOrtho-SubstitutedPara-Substituted (Projected)
Starting Materialo-Fluoronitrobenzenep-Fluoronitrobenzene
Reaction Temperature0–25°C0–30°C
Oxidation Time3–4 hours4–5 hours
Isolated Yield84–87%75–80%
Purity (HPLC)98.8–99.2%95–98%

Alternative Methodologies

Ullmann-Type Coupling for Challenging Substrates

For substrates with poor leaving-group reactivity (e.g., p-chloronitrobenzene), Ullmann-type coupling with copper catalysts enables thioether formation under milder conditions. A mixture of p-chloronitrobenzene, isopropyl mercaptan, copper(I) iodide, and a chelating ligand (e.g., 1,10-phenanthroline) in DMSO at 100°C could facilitate substitution, though this method remains untested for the target compound.

Friedel-Crafts Sulfonylation Limitations

Traditional Friedel-Crafts sulfonylation is unsuitable due to the nitro group’s strong deactivation of the aromatic ring. Alternative approaches, such as directed ortho-metalation , are also hindered by the nitro group’s electron-withdrawing effects, rendering the ring inert to lithiation.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and sulfonating agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Aminobenzene derivatives: from reduction.

    Carboxylic acid derivatives: from oxidation.

    Halogenated benzene derivatives: from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalyst Development: Employed in the development of new catalytic systems for various chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

    Biochemical Studies: Used in studies to understand the interaction of sulfonyl and nitro groups with biological molecules.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Agricultural Chemicals: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its functional groups:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Isopropylsulfonyl Group: Provides steric hindrance and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, particularly those involved in redox reactions.

    Signal Transduction Pathways: May affect cellular signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents Molecular Formula Key Functional Groups
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- 1-SO₂CH(CH₃)₂, 4-NO₂ C₉H₁₁NO₄S Sulfonyl, nitro
Benzene, 1-methyl-4-(methylsulfonyl) 1-CH₃, 4-SO₂CH₃ C₈H₁₀O₂S Methyl, methylsulfonyl
4-Chlorophenyl Methyl Sulfone 4-Cl, 4-SO₂CH₃ C₇H₇ClO₂S Chloro, methylsulfonyl
Benzene, 1-methoxy-4-(methylsulfonyl) 1-OCH₃, 4-SO₂CH₃ C₈H₁₀O₃S Methoxy, methylsulfonyl
Benzene, 1-(1-methylethyl)-4-nitro- (Nitrocumene) 1-CH(CH₃)₂, 4-NO₂ C₉H₁₁NO₂ Isopropyl, nitro
Key Observations:
  • Electronic Effects : The target compound's para-nitro and ortho-isopropylsulfonyl groups create a highly electron-deficient ring, reducing susceptibility to electrophilic substitution compared to analogs with electron-donating groups (e.g., methoxy in ).
  • Steric Effects : The bulky isopropylsulfonyl group may hinder reactions at adjacent positions, unlike smaller substituents like methylsulfonyl .

Physicochemical Properties

Property Target Compound (Inferred) Benzene, 1-methyl-4-(methylsulfonyl) 4-Chlorophenyl Methyl Sulfone Nitrocumene
Molecular Weight 229.25 g/mol 170.22 g/mol 190.65 g/mol 165.19 g/mol
Boiling Point High (est. >500 K) Not reported Not reported 455.6 K (Pvap 12.01 kPa)
Solubility Moderate in polar solvents Soluble in DMSO, DMF Soluble in chlorinated solvents Low in water
Volatility Low Moderate Low Higher (Pvap 59.72 kPa at 513 K)
Key Observations:
  • The sulfonyl group increases polarity and decreases volatility compared to nitrocumene , which lacks the sulfonyl moiety.
  • Bulkier substituents (e.g., isopropylsulfonyl) reduce solubility in aqueous media compared to methylsulfonyl analogs .

Biological Activity

Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- (CAS No. 7205-84-7) is a sulfonyl nitro compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁N₁O₄S
Molecular Weight: 217.25 g/mol
IUPAC Name: Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-
PubChem CID: 4228077

The biological activity of Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- is largely attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl and nitro groups are critical for its reactivity and potential binding to enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with cell surface receptors, modulating signaling pathways linked to inflammation or cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- exhibit significant antimicrobial properties. A study focusing on related sulfonyl compounds found that they demonstrated antibacterial and antifungal activity against various pathogens. The presence of the nitro group is believed to enhance these effects by promoting reactive oxygen species (ROS) generation in microbial cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A series of experiments were conducted to evaluate the antibacterial efficacy of Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate a moderate antibacterial effect, comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent. The compound's ability to inhibit NF-kB activation was proposed as a mechanism underlying these effects.

Data Table: Biological Activities Summary

Activity Type Effect Target Pathogen/Cell Type Reference
AntibacterialModerate inhibitionStaphylococcus aureus
AntifungalSignificant inhibitionCandida albicans
Anti-inflammatoryDecreased cytokine productionLPS-stimulated macrophages

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-?

  • The compound can be synthesized via sulfonation and nitration of a substituted benzene precursor. A plausible route involves:

Sulfonation of 4-nitrobenzene derivatives using isopropylsulfonyl chloride under Friedel-Crafts conditions.

Purification via recrystallization or column chromatography to isolate the para-substituted product.
Key challenges include controlling regioselectivity (para vs. meta substitution) and avoiding over-sulfonation. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .

Q. How can the thermal stability of this compound be assessed for storage or reaction planning?

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods. The nitro group may introduce thermal instability; thus, decomposition temperatures should be determined. For lab storage, inert atmospheres (N₂/Ar) and low temperatures (4°C) are recommended to minimize hydrolysis or degradation of the sulfonyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substitution pattern (e.g., para vs. ortho). The nitro group deshields adjacent protons, while the sulfonyl group induces distinct splitting.
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (N=O stretch) confirm functional groups.
  • Mass Spectrometry : Electron Ionization (EI-MS) or HRMS to verify molecular ion ([M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl and nitro groups influence reactivity in electrophilic substitution reactions?

  • Both groups are strong electron-withdrawing, deactivating the benzene ring. The sulfonyl group (-SO₂-) directs incoming electrophiles to the meta position relative to itself, while the nitro group (-NO₂) further deactivates the ring. Computational studies (DFT) can map electron density to predict regioselectivity. Experimental validation via bromination or nitration under controlled conditions is advised .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Discrepancies may arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) observed in solution (NMR) vs. solid-state (X-ray). For example:

  • X-ray crystallography provides definitive bond lengths/angles but may not capture conformational flexibility.
  • Variable Temperature (VT) NMR can identify dynamic processes. Pairing both methods ensures accurate structural assignment .

Q. How can the compound’s solubility be modulated for biological assays without structural modification?

  • Use co-solvents (DMSO, ethanol) or surfactants (Tween-80) to enhance aqueous solubility. Solubility parameters (Hansen Solubility Parameters) can guide solvent selection. For in vitro studies, maintain concentrations below the compound’s critical micelle concentration (CMC) to avoid aggregation artifacts .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

  • Molecular docking (AutoDock, Schrödinger) against kinase active sites (e.g., EGFR, VEGFR) evaluates binding affinity.
  • Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with sulfonyl oxygen).
  • Validate predictions with enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and compare IC₅₀ values to computational results .

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